24-Hydroxy-beta-amyrin

Content Navigation

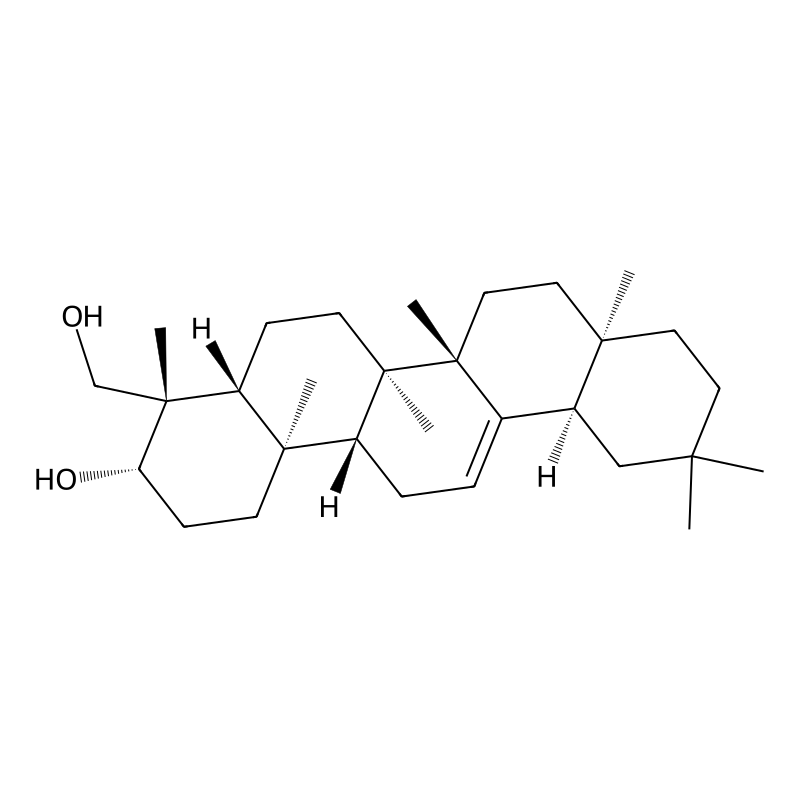

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

24-Hydroxy-beta-amyrin is a pentacyclic triterpenoid with the molecular formula and a molecular weight of approximately 442.38 Daltons. It is derived from beta-amyrin, which is an important precursor in the biosynthesis of various triterpenoids and steroids. The compound features a hydroxyl group at the 24th carbon position, distinguishing it from its parent compound, beta-amyrin. This modification enhances its biological activity and potential applications in pharmacology and agriculture .

The formation of 24-hydroxy-beta-amyrin involves specific enzymatic reactions, primarily catalyzed by the enzyme beta-amyrin 24-hydroxylase. This enzyme facilitates the hydroxylation of beta-amyrin in the presence of oxygen and an electron donor, leading to the conversion of beta-amyrin into 24-hydroxy-beta-amyrin. The reaction can be summarized as follows:

This reaction highlights the role of cytochrome P450 enzymes in the oxidative modification of triterpenoids .

24-Hydroxy-beta-amyrin exhibits a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Research indicates that this compound can modulate various biochemical pathways, potentially influencing immune responses and cellular signaling. For instance, its anti-inflammatory effects may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes . Additionally, studies have shown that it may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .

The synthesis of 24-hydroxy-beta-amyrin can occur through natural biosynthetic pathways involving the cyclization of oxidosqualene followed by hydroxylation reactions mediated by specific enzymes. In laboratory settings, synthetic approaches may include:

- Biotransformation: Utilizing microbial systems or plant cell cultures to convert beta-amyrin into 24-hydroxy-beta-amyrin.

- Chemical synthesis: Employing organic synthesis techniques to introduce hydroxyl groups at specific positions on the beta-amyrin scaffold.

These methods allow for the production of 24-hydroxy-beta-amyrin in both natural and synthetic contexts .

The unique properties of 24-hydroxy-beta-amyrin make it valuable in various fields:

- Pharmaceuticals: Due to its biological activities, it is explored for potential therapeutic applications in treating inflammation and cancer.

- Cosmetics: Its antioxidant properties make it suitable for formulation in skincare products.

- Agriculture: The compound may serve as a natural pesticide or growth regulator due to its antimicrobial properties .

Interaction studies involving 24-hydroxy-beta-amyrin focus on its interactions with cellular receptors and enzymes. Research has shown that this compound can influence the activity of cyclooxygenase enzymes, which play a crucial role in inflammation. Furthermore, its interactions with various signaling pathways may enhance its therapeutic potential against diseases characterized by oxidative stress and inflammation .

Several compounds share structural similarities with 24-hydroxy-beta-amyrin, primarily other triterpenoids. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Beta-Amyrin | Parent compound; lacks hydroxyl at C-24 | Precursor for many triterpenoids |

| Oleanolic Acid | Hydroxyl group at C-3; similar triterpenoid | Known for its hepatoprotective effects |

| Ursolic Acid | Hydroxyl groups at C-3 and C-28 | Exhibits significant anti-cancer properties |

| Maslinic Acid | Hydroxyl groups at C-2 and C-3 | Antioxidant properties; found in olive oil |

These compounds demonstrate diverse biological activities but differ in their specific structural modifications and resultant effects on health and disease management .

Precursors and Biosynthetic Pathways

The biosynthesis of 24-hydroxy-beta-amyrin follows a complex series of enzymatic reactions that originate from the fundamental building blocks of cellular metabolism and proceed through the mevalonate pathway [1] [2]. The initial precursor for this triterpene compound is acetyl-coenzyme A, which serves as the primary carbon source for the entire biosynthetic cascade [1].

The mevalonate pathway represents the central metabolic route for triterpenoid biosynthesis, beginning with the condensation of acetyl-coenzyme A molecules [2] [3]. Acetoacetyl-coenzyme A thiolase catalyzes the initial condensation reaction, combining two molecules of acetyl-coenzyme A to form acetoacetyl-coenzyme A [3]. This four-carbon intermediate then undergoes further condensation with an additional acetyl-coenzyme A molecule through the action of 3-hydroxy-3-methylglutaryl-coenzyme A synthase, producing 3-hydroxy-3-methylglutaryl-coenzyme A [2] [3].

The rate-limiting step in triterpenoid precursor synthesis occurs at the 3-hydroxy-3-methylglutaryl-coenzyme A reductase-catalyzed reduction, which generates mevalonate [2] [3]. This enzyme represents a critical regulatory point in the pathway and requires nicotinamide adenine dinucleotide phosphate as an electron donor [4]. Mevalonate subsequently undergoes three consecutive phosphorylation reactions mediated by mevalonate kinase, phosphomevalonate kinase, and mevalonate diphosphate decarboxylase, ultimately yielding isopentenyl diphosphate and its isomer dimethylallyl diphosphate [2] [3].

The formation of higher-order isoprenoid intermediates proceeds through head-to-tail condensation reactions catalyzed by prenyl transferases [2]. Geranyl diphosphate synthase combines isopentenyl diphosphate with dimethylallyl diphosphate to generate the ten-carbon geranyl diphosphate [3]. Farnesyl diphosphate synthase then catalyzes the condensation of geranyl diphosphate with another isopentenyl diphosphate molecule, producing the fifteen-carbon farnesyl diphosphate [2] [3].

Squalene synthesis represents a crucial branch point in isoprenoid metabolism, where two farnesyl diphosphate molecules undergo tail-to-tail condensation catalyzed by squalene synthase [1] [5]. This reaction requires nicotinamide adenine dinucleotide phosphate as a reducing agent and produces the thirty-carbon linear triterpene squalene [5]. The subsequent oxidation of squalene by squalene epoxidase generates 2,3-oxidosqualene, the immediate precursor for all cyclic triterpenoids [1] [2].

Beta-amyrin 24-hydroxylase (CYP93E1) Enzyme

Enzymatic Mechanisms and Catalysis

Beta-amyrin 24-hydroxylase, designated as CYP93E1, represents a highly specialized cytochrome P450 monooxygenase that catalyzes the regiospecific hydroxylation of beta-amyrin at the carbon-24 position [7] [8]. This enzyme belongs to the CYP93E subfamily and demonstrates remarkable substrate specificity for pentacyclic triterpenoids bearing the oleanane skeleton [9].

The catalytic mechanism of CYP93E1 follows the classical cytochrome P450 monooxygenase reaction cycle, which involves the activation of molecular oxygen and the insertion of one oxygen atom into the carbon-hydrogen bond at the carbon-24 position of beta-amyrin [10] [11]. The enzyme utilizes a heme-thiolate prosthetic group as the catalytic center, with the iron atom coordinated to a cysteine residue in the protein backbone [10]. The reaction stoichiometry follows the general mixed-function oxidase equation: beta-amyrin + electron donor + molecular oxygen → 24-hydroxy-beta-amyrin + oxidized electron donor + water [11] [12].

The catalytic cycle begins with substrate binding to the oxidized ferric form of the enzyme, which induces a conformational change that displaces water from the heme iron coordination sphere [10]. This substrate binding triggers the first electron transfer from nicotinamide adenine dinucleotide phosphate-cytochrome P450 reductase, reducing the iron to the ferrous state [10]. Molecular oxygen then binds to the ferrous iron, forming a ferrous-oxygen complex that subsequently receives a second electron, generating a ferric-peroxide intermediate [10].

Protonation of the distal oxygen atom in the ferric-peroxide complex leads to the formation of the highly reactive ferryl-oxo species, commonly referred to as Compound I [10]. This intermediate possesses oxidizing equivalents distributed between the iron center and the porphyrin ring system, creating a powerful oxidizing agent capable of abstracting hydrogen atoms from unactivated carbon-hydrogen bonds [10]. The ferryl-oxo species abstracts a hydrogen atom from the carbon-24 position of beta-amyrin, generating a substrate radical and a ferryl-hydroxo intermediate [10].

Rapid oxygen rebound occurs between the substrate radical and the ferryl-hydroxo species, inserting the hydroxyl group at the carbon-24 position and regenerating the ferric enzyme [10]. Product dissociation completes the catalytic cycle, releasing 24-hydroxy-beta-amyrin and allowing the enzyme to bind another substrate molecule [10]. The overall reaction demonstrates remarkable regioselectivity, with hydroxylation occurring exclusively at the carbon-24 position despite the presence of multiple potentially reactive carbon-hydrogen bonds in the beta-amyrin molecule [7].

Genetic Expression and Regulation

The expression of CYP93E1 demonstrates sophisticated transcriptional and post-transcriptional regulatory mechanisms that coordinate its activity with cellular triterpene biosynthetic demands [13] [14] [15]. Gene expression analysis reveals that CYP93E1 transcription occurs in a tissue-specific manner, with particularly high expression levels observed in leguminous plant species [14] [15].

Transcriptional regulation of CYP93E1 involves multiple regulatory elements within its promoter region that respond to various environmental and developmental signals [13] [16]. The gene contains binding sites for transcription factors that regulate secondary metabolite biosynthesis, including basic helix-loop-helix transcription factors and metabolic regulators [13]. Expression studies demonstrate that CYP93E1 transcription increases in response to biotic and abiotic stress conditions, suggesting a role in plant defense mechanisms [14] [15].

The CYP93E subfamily exhibits evolutionary conservation across leguminous plant species, with gene expression patterns that correlate with triterpene saponin biosynthetic activity [14] [15]. Phylogenetic analysis indicates that CYP93E genes underwent lineage-specific expansion in legumes, with functional diversification leading to enzymes with varying catalytic efficiencies [9] [14]. Comparative expression studies reveal that different CYP93E family members exhibit distinct expression profiles, suggesting specialized roles in triterpene metabolism [14] [15].

Post-transcriptional regulation mechanisms also contribute to CYP93E1 enzyme activity control [16]. The enzyme requires coordination with electron transfer partners, including cytochrome P450 reductase and potentially cytochrome b5, which modulate electron flow and catalytic efficiency [10]. Subcellular localization to the endoplasmic reticulum membrane provides spatial organization for the electron transfer chain and substrate access .

Structure-Function Relationships

The molecular architecture of CYP93E1 reflects the sophisticated catalytic requirements for regiospecific triterpene hydroxylation [17] [18]. As a member of the cytochrome P450 superfamily, CYP93E1 possesses the characteristic fold consisting of alpha-helical domains arranged around a central heme prosthetic group [17] [18]. The enzyme exhibits a molecular weight of approximately 58-60 kilodaltons and contains multiple structural motifs essential for catalytic function .

The active site architecture of CYP93E1 demonstrates remarkable substrate specificity for beta-amyrin and related oleanane-type triterpenoids [17] [18]. Substrate recognition occurs through complementary hydrophobic interactions between the triterpene skeleton and amino acid residues lining the active site cavity [17]. The enzyme active site accommodates the bulky pentacyclic structure of beta-amyrin while positioning the carbon-24 methyl group in proximity to the heme iron for hydroxylation [17].

Structural determinants of regioselectivity involve precise orientation of the substrate within the active site, ensuring that only the carbon-24 position approaches the reactive ferryl-oxo intermediate [17] [18]. Amino acid residues in the substrate recognition sequences create a binding pocket that excludes alternative substrate orientations and prevents hydroxylation at other positions [17]. Site-directed mutagenesis studies of related cytochrome P450 enzymes demonstrate that small changes in active site residues can dramatically alter substrate specificity and product formation [17].

The electron transfer system required for CYP93E1 function involves protein-protein interactions with cytochrome P450 reductase [10]. The reductase binding site on CYP93E1 contains conserved charged residues that facilitate electron transfer from nicotinamide adenine dinucleotide phosphate through flavin cofactors to the heme iron [10]. Membrane anchoring sequences target the enzyme to the endoplasmic reticulum, where it associates with the electron transfer machinery .

Conformational flexibility represents a critical aspect of CYP93E1 structure-function relationships [17]. The enzyme undergoes conformational changes upon substrate binding that optimize the active site geometry for catalysis [17]. These structural rearrangements involve movement of flexible loops and alpha-helical segments that control substrate access and product release [17].

Oxidosqualene Cyclization to Beta-amyrin

The cyclization of 2,3-oxidosqualene to beta-amyrin represents one of the most remarkable enzymatic transformations in natural product biosynthesis, involving the formation of five rings and eight chiral centers in a single, concerted reaction [19] [20] [21]. Beta-amyrin synthase, also known as oxidosqualene cyclase, catalyzes this complex polycyclization reaction through a precisely orchestrated carbocation cascade mechanism [19] [20].

The cyclization process initiates with the protonation of the 2,3-epoxide ring of oxidosqualene by an acidic residue in the enzyme active site [19] [20] [21]. This protonation triggers ring opening and generates a tertiary carbocation at carbon-3, which serves as the electrophilic initiator for the subsequent cyclization cascade [20] [21]. The enzyme active site provides a template that pre-organizes the oxidosqualene substrate in the chair-chair-chair-boat-boat conformation required for oleanane skeleton formation [19] [22].

The carbocation cascade proceeds through a series of intramolecular cyclization reactions, each involving nucleophilic attack by a carbon-carbon double bond on the developing carbocation center [19] [20]. The first cyclization forms the A-ring through attack of the carbon-6,7 double bond on the carbon-3 carbocation, generating a new carbocation at carbon-6 [19]. Subsequent cyclizations involve the carbon-10,11 and carbon-14,15 double bonds, forming the B and C rings respectively [19] [20].

Formation of the D-ring occurs through cyclization involving the carbon-18,19 double bond, creating the characteristic tetracyclic dammarane-like intermediate [19] [20]. The final E-ring formation involves a more complex rearrangement process that distinguishes beta-amyrin synthesis from other triterpene cyclization pathways [19]. This step involves migration of the carbon-13,18 bond and formation of the carbon-18,19 bond to generate the pentacyclic oleanane skeleton [19] [20].

The enzyme controls the stereochemical outcome of each cyclization step through precise positioning of the substrate within the active site cavity [19] [22]. Amino acid residues create a complementary surface that stabilizes the developing carbocation intermediates and directs the stereochemistry of ring formation [22] [21]. The final deprotonation step occurs at carbon-12, generating the characteristic double bond of beta-amyrin and terminating the carbocation cascade [19].

Mechanistic studies using substrate analogues reveal the critical importance of specific structural features for productive cyclization [22] [23]. The terminal isopropylidene group proves essential for both initiation of the cyclization cascade and formation of the five-membered E-ring [22]. Modifications to the substrate structure can lead to truncated cyclization products or alternative cyclization pathways [23].

Hydroxylation Mechanisms in Triterpenoid Biosynthesis

Hydroxylation reactions represent critical diversification steps in triterpenoid biosynthesis, generating the structural and functional diversity observed in natural triterpene compounds [24] [25]. Cytochrome P450 monooxygenases catalyze the majority of these hydroxylation reactions, demonstrating remarkable regioselectivity and stereoselectivity in their modification of triterpene scaffolds [24] [25].

The general mechanism of cytochrome P450-catalyzed hydroxylation involves the activation of molecular oxygen and the insertion of one oxygen atom into carbon-hydrogen bonds [10] [25]. This process requires electron transfer from nicotinamide adenine dinucleotide phosphate through cytochrome P450 reductase to the heme iron center [10]. The catalytic cycle involves multiple intermediates, including the ferrous-oxygen complex, ferric-peroxide intermediate, and the highly reactive ferryl-oxo species [10].

Triterpenoid hydroxylases exhibit diverse regioselectivities, targeting different positions on the pentacyclic skeleton [24] [26] [25]. Common hydroxylation sites include carbon-2, carbon-3, carbon-6, carbon-11, carbon-16, carbon-22, carbon-23, carbon-24, and carbon-30 positions [25]. Each hydroxylase demonstrates specific substrate preferences and product profiles, contributing to the enormous structural diversity of triterpene natural products [25].

The CYP716 family represents a major group of triterpenoid hydroxylases with broad substrate specificity [26] [27]. CYP716A subfamily members catalyze carbon-28 oxidation of various triterpene substrates, including beta-amyrin, alpha-amyrin, and lupeol [27]. These enzymes demonstrate multifunctional activity, capable of catalyzing sequential oxidation reactions from alcohol to aldehyde to carboxylic acid [27].

Allylic hydroxylation represents a specialized mechanism employed by certain triterpenoid hydroxylases [24]. This reaction involves hydrogen abstraction from a carbon adjacent to a double bond, generating an allylic radical intermediate that undergoes oxygen rebound to form the hydroxylated product [24]. The mechanism may involve radical migration and double bond isomerization, adding complexity to the hydroxylation process [24].

Sequential hydroxylation reactions create increasingly oxidized triterpene derivatives with enhanced biological activities [25]. The CYP88D subfamily catalyzes two-step oxidation reactions at the carbon-11 position of beta-amyrin, first generating the alcohol and then the ketone [25]. Similarly, CYP72A subfamily members perform three-step oxidation sequences at the carbon-30 position, ultimately generating carboxylic acid derivatives [25].

Role in Triterpenoid Biosynthetic Networks

The biosynthesis of 24-hydroxy-beta-amyrin occupies a central position within the broader triterpenoid biosynthetic network, serving as both a branch point and a key intermediate in the production of diverse bioactive compounds [28] [13]. This network demonstrates remarkable interconnectedness, with multiple pathways converging and diverging at critical metabolic nodes [28].

Beta-amyrin serves as the primary branch point between different triterpenoid biosynthetic routes [28] [13]. Following its formation by oxidosqualene cyclase, beta-amyrin can undergo modification by various cytochrome P450 enzymes that introduce functional groups at different positions [28] [26]. The carbon-24 hydroxylation catalyzed by CYP93E1 directs flux toward the synthesis of non-hemolytic saponins, while carbon-28 oxidation by CYP716A subfamily members leads to hemolytic saponin precursors [13].

The competitive action of different cytochrome P450 enzymes creates regulatory branch points that determine the relative proportions of different triterpene products [13]. CYP93E subfamily members compete with CYP716A subfamily members for beta-amyrin substrate, with the relative expression levels and catalytic efficiencies of these enzymes determining metabolic flux distribution [13] [9]. Environmental conditions and developmental stages can shift this competitive balance, altering the profile of triterpene products [13].

Downstream modifications of 24-hydroxy-beta-amyrin involve additional cytochrome P450 enzymes that introduce further hydroxyl groups or perform other chemical transformations [13]. CYP72A subfamily members catalyze carbon-22 hydroxylation of 24-hydroxy-beta-amyrin, generating dihydroxylated intermediates for more complex saponin synthesis [13]. These sequential hydroxylation reactions create a branching network of pathways leading to structurally diverse triterpene derivatives [13].

Glycosylation reactions represent the final steps in many triterpenoid biosynthetic pathways, converting hydrophobic aglycones into water-soluble saponins [28]. Uridine diphosphate-dependent glycosyltransferases recognize the hydroxylated triterpene substrates and catalyze the attachment of sugar moieties [28]. The pattern of glycosylation can vary depending on the position and number of hydroxyl groups present on the triterpene backbone [28].

Regulatory mechanisms coordinate the expression of genes encoding enzymes in the triterpenoid biosynthetic network [13]. Transcription factors such as the TSAR family control the coordinated expression of multiple pathway genes, ensuring balanced flux through the network [13]. These regulatory proteins respond to developmental and environmental signals, allowing plants to modulate triterpene production in response to changing conditions [13].

The triterpenoid biosynthetic network demonstrates evolutionary plasticity, with gene duplication and functional divergence creating specialized pathways in different plant lineages [14] [15]. The CYP93E subfamily exhibits legume-specific distribution and functional specialization, reflecting the importance of triterpene saponins in legume biology [14] [15]. This evolutionary pattern illustrates how metabolic networks can undergo adaptive modifications to meet specific physiological requirements [14] [15].

| Biosynthetic Component | Enzyme | Reaction Type | Cofactors/Requirements | Product Formula |

|---|---|---|---|---|

| Acetyl-CoA | Acetoacetyl-CoA thiolase (AACT) | Condensation | CoA-SH | C4H6O3S |

| Acetoacetyl-CoA | AACT | Condensation | CoA-SH | C4H6O3S |

| HMG-CoA | HMG-CoA synthase (HMGS) | Condensation | Acetyl-CoA | C6H10O4S |

| Mevalonate | HMG-CoA reductase (HMGR) | Reduction | NADPH + H+ | C6H12O4 |

| Mevalonate-5-phosphate | Mevalonate kinase (MK) | Phosphorylation | ATP | C6H13O7P |

| Mevalonate-5-diphosphate | Phosphomevalonate kinase (PMK) | Phosphorylation | ATP | C6H14O10P2 |

| Isopentenyl diphosphate (IPP) | Mevalonate diphosphate decarboxylase (MDC) | Decarboxylation | ATP | C5H12O7P2 |

| Dimethylallyl diphosphate (DMAPP) | Isopentenyl diphosphate isomerase (IDI) | Isomerization | Mg2+ | C5H12O7P2 |

| Geranyl diphosphate (GPP) | Geranyl diphosphate synthase (GPPS) | Condensation | Mg2+ | C10H20O4P2 |

| Farnesyl diphosphate (FPP) | Farnesyl diphosphate synthase (FPPS) | Condensation | Mg2+ | C15H28O4P2 |

| Squalene | Squalene synthase (SS) | Condensation | NADPH + H+ | C30H50 |

| 2,3-Oxidosqualene | Squalene epoxidase (SE) | Epoxidation | O2, NADPH | C30H50O |

| Beta-amyrin | Beta-amyrin synthase (BAS) | Cyclization | None | C30H50O |

| 24-Hydroxy-beta-amyrin | Beta-amyrin 24-hydroxylase (CYP93E1) | Hydroxylation | O2, NADPH, electron donor | C30H50O2 |

| Property | Characteristics |

|---|---|

| Enzyme Classification | Heme-thiolate cytochrome P450 monooxygenase |

| EC Number | EC 1.14.99.43 |

| Systematic Name | beta-amyrin,AH2:oxygen oxidoreductase (24-hydroxylating) |

| Molecular Weight | ~58-60 kDa |

| Optimal pH | 7.0-7.5 |

| Cofactor Requirements | NADPH or NADH, O2, electron donor |

| Subcellular Localization | Endoplasmic reticulum membrane |

| Catalytic Efficiency (Vmax) | 2.4 nmol/min/nmol P450 (for beta-amyrin) |

| Kinetic Parameters (Km) | Variable depending on substrate |

| Substrate Specificity | Beta-amyrin > Sophoradiol |

| Product Formation | Olean-12-ene-3β,24-diol, Soyasapogenol B |

| Gene Family | CYP93E subfamily |

| Expression Pattern | Tissue-specific, stress-inducible |

| Species | Gene | Relative Activity | Primary Substrate | Product | Plant Family |

|---|---|---|---|---|---|

| Glycine max | CYP93E1 | 1× (reference) | Beta-amyrin, Sophoradiol | 24-hydroxy-beta-amyrin | Fabaceae (Legume) |

| Phaseolus vulgaris | CYP93E9 | 61× higher | Beta-amyrin | 24-hydroxy-beta-amyrin | Fabaceae (Legume) |

| Medicago truncatula | CYP93E2 | 1/61× | Beta-amyrin | 24-hydroxy-beta-amyrin | Fabaceae (Legume) |

| Glycyrrhiza uralensis | CYP93E3 | Moderate | Beta-amyrin | 24-hydroxy-beta-amyrin | Fabaceae (Legume) |

| Lupinus albus | CYP93E6 | Low | Beta-amyrin | 24-hydroxy-beta-amyrin | Fabaceae (Legume) |

| Arachis hypogaea | CYP93E8 | Variable | Beta-amyrin | 24-hydroxy-beta-amyrin | Fabaceae (Legume) |

XLogP3

Wikipedia

Explore Compound Types